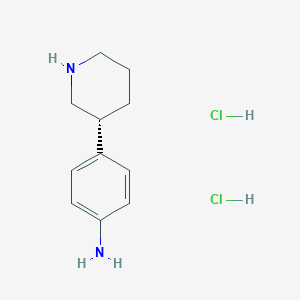
(R)-4-(Piperidin-3-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Piperidin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline and piperidine, and it is commonly used in scientific research for its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Piperidin-3-yl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with ®-3-piperidinol under specific conditions. The nitro group is reduced to an amine, and the resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of ®-4-(Piperidin-3-yl)aniline dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
®-4-(Piperidin-3-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, N-oxides, and reduced amine compounds .
Aplicaciones Científicas De Investigación
®-4-(Piperidin-3-yl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-4-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(Piperidin-3-yl)isoindoline-1,3-dione
- ®-2-(Piperidin-3-yl)methanol hydrochloride
Comparison
Compared to similar compounds, ®-4-(Piperidin-3-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research applications .
Propiedades
Fórmula molecular |
C11H18Cl2N2 |
|---|---|
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
4-[(3R)-piperidin-3-yl]aniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h3-6,10,13H,1-2,7-8,12H2;2*1H/t10-;;/m0../s1 |
Clave InChI |
LHBXDRDCMOQPJV-XRIOVQLTSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N.Cl.Cl |
SMILES canónico |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
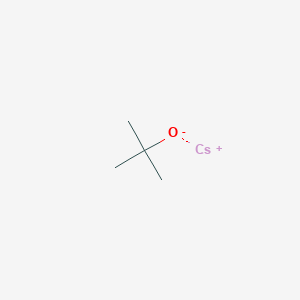
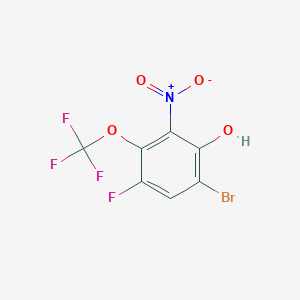
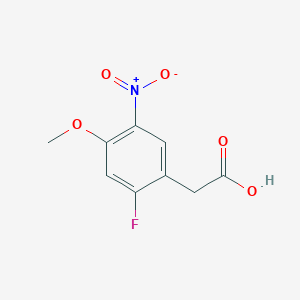
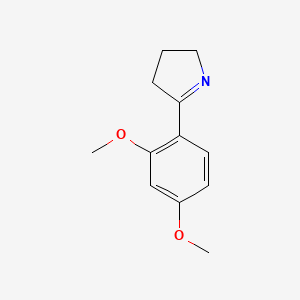
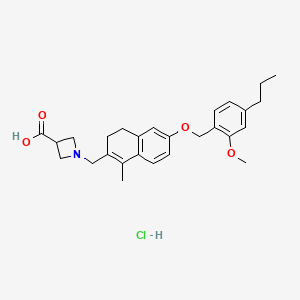
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)
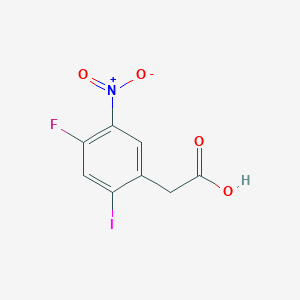
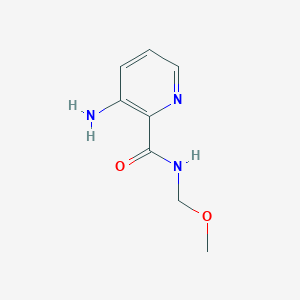
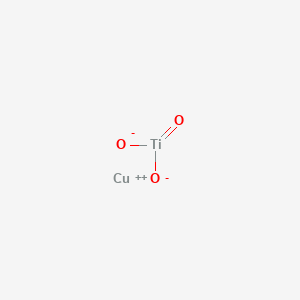


![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
